5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-25-15-7-13-14(8-16(15)26-2)21-19(23-9-17(24)22-18(13)23)27-10-11-3-5-12(20)6-4-11/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMVBSZKAMLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22FN3O3S
- Molecular Weight : 427.49 g/mol
- CAS Number : 1030938-55-6
Research indicates that this compound may act as a tyrosinase inhibitor , which is significant in the context of hyperpigmentation disorders. Tyrosinase is an enzyme crucial in melanin production, and its inhibition can lead to reduced pigmentation in skin conditions like melasma and age spots.
Tyrosinase Inhibition
A study demonstrated that a related compound, 2-(4-fluorophenyl)-quinazolin-4(3H)-one, exhibited an IC50 value of 120 μM against tyrosinase, indicating moderate inhibitory activity. Kinetic studies revealed it functions as a reversible mixed-type inhibitor with inhibition constants of 703.2 μM (KI) and 222.1 μM (KIS) . This suggests that similar derivatives may possess comparable or enhanced inhibitory effects.
Antioxidant Activity
The imidazo[1,2-c]quinazolinone scaffold has been associated with antioxidant properties. Compounds in this class often demonstrate the ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds within the imidazo[1,2-c]quinazolinone family:
- Tyrosinase Inhibition Study :
-
Antioxidant Studies :
- Various derivatives have been tested for their ability to reduce oxidative stress markers in cellular models. These studies highlight the potential for these compounds to mitigate damage from reactive oxygen species (ROS).
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | Tyrosinase Inhibition | TBD | Reversible Mixed-Type Inhibitor |
| 2-(4-fluorophenyl)-quinazolin-4(3H)-one | Tyrosinase Inhibition | 120 ± 2 | Reversible Mixed-Type Inhibitor |
Comparison with Similar Compounds
Substituent Variations in the Sulfanyl Group
Structural analogs of Compound A primarily differ in the substituents attached to the sulfanyl group or the imidazo[1,2-c]quinazolinone core. Key examples include:
Key Observations :
- Halogen position (para vs. ortho) impacts electronic and steric profiles. The 4-fluorobenzyl group in Compound A optimizes steric accessibility compared to bulkier dichloro analogs .
- Methoxy groups at positions 8 and 9 enhance solubility compared to non-methoxy analogs (e.g., derivatives with thioxo groups) .
Q & A
Q. What are the optimal synthetic routes for 5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between amine precursors and carbonyl-containing intermediates under reflux conditions.
- Protecting group strategies for methoxy and sulfanyl substituents to prevent side reactions.
- Intramolecular cyclization to form the imidazoquinazolinone core, often catalyzed by acids like acetic acid. Reaction progress is monitored via Thin Layer Chromatography (TLC) to ensure purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing methoxy (-OCH), fluorobenzyl, and sulfanyl groups.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the quinazolinone ring).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How is the lipophilicity of this compound assessed, and why is it significant?
Lipophilicity is measured via HPLC-based logP assays or shake-flask methods . The 4-fluorobenzyl and methoxy groups enhance lipid solubility, influencing membrane permeability and bioavailability. This is critical for optimizing pharmacokinetic properties in early drug discovery .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
- Target Identification : Docking into enzyme active sites (e.g., microbial enzymes or kinases) predicts binding modes.
- Binding Affinity Analysis : Computational tools (AutoDock, Schrödinger) calculate ΔG values to prioritize targets.
- Substituent Impact : Fluorine’s electronegativity and methoxy’s steric effects are modeled to refine SAR .
Q. What strategies resolve contradictions in reported biological activity data for imidazoquinazolinone derivatives?
- Systematic SAR Studies : Compare analogues with controlled substituent changes (e.g., replacing 4-fluorobenzyl with chlorobenzyl).
- Standardized Assays : Replicate experiments under identical conditions (e.g., MIC values for antimicrobial activity).
- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify trends (e.g., methoxy groups correlating with anti-inflammatory activity) .
Q. How is the compound’s stability under physiological conditions evaluated?
- pH Stability Tests : Incubate in buffers (pH 1–9) and analyze degradation via HPLC.
- Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated breakdown.
- Light/Thermal Stability : Monitor structural integrity under accelerated storage conditions .
Methodological Notes
- Controlled Synthesis : Use anhydrous conditions for sulfanyl group incorporation to avoid oxidation .
- Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities (e.g., intramolecular H-bonding affecting bioactivity) .
- In Vivo Validation : Prioritize compounds with logP < 5 and >30% oral bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
